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Introduction

MAX-40279 hydrochloride is an orally bioavailable, multi-targeted tyrosine kinase inhibitor
developed by Maxinovel Pharmaceuticals.[1][2] It has been a subject of preclinical and clinical
investigation, primarily for the treatment of acute myeloid leukemia (AML).[1][2] This document
provides a comprehensive technical guide to the kinase profile of MAX-40279, with a focus on
its primary targets, the methodologies used for its characterization, and the relevant signaling
pathways.

MAX-40279 is distinguished as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and
fibroblast growth factor receptor (FGFR).[1][3] Mutations in the FLT3 gene are among the most
common in AML, occurring in approximately 30% of patients, and are associated with a poorer
prognosis.[1] The dual-targeting mechanism of MAX-40279 is designed to address both the
primary oncogenic driver (FLT3) and potential mechanisms of resistance mediated by the bone
marrow microenvironment, such as the activation of the FGF/FGFR pathway.[1][3] Preclinical
studies have indicated that MAX-40279 demonstrates potent inhibition of both wild-type and
mutated forms of FLT3, including the internal tandem duplication (ITD) and D835 tyrosine
kinase domain (TKD) mutations.[4][5]

Kinase Inhibition Profile
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Preclinical evaluations of MAX-40279 have confirmed its activity against key kinases implicated
in AML pathogenesis. While specific IC50 values from biochemical assays are not publicly
available in the reviewed literature, it is known that enzymatic and cellular assays were
conducted to determine its inhibitory potential against various kinases.

Biochemical Kinase Inhibition

The following table summarizes the known kinase targets of MAX-40279 that were evaluated in
preclinical enzymatic assays.[4]

Kinase Target Isoform/Mutant IC50 (nM)

FLT3 Wild-type (wt) Data not publicly available
ITD Data not publicly available

D835Y Data not publicly available

FGFR FGFR1 Data not publicly available
FGFR2

FGFR3

Table 1: Summary of MAX-40279 Biochemical Kinase Inhibition. Data is based on preclinical
enzyme assays mentioned in cited literature.[4]

Cellular Kinase Inhibition

In addition to biochemical assays, the inhibitory activity of MAX-40279 was assessed in cellular
models to determine its effect on kinase signaling within a biological context.

Cell Line Primary Kinase Target Cellular IC50 (nM)
MV4-11 (AML) FLT3-ITD Data not publicly available
KG-1 (AML) FGFR1 fusion Data not publicly available

Table 2: Summary of MAX-40279 Cellular Kinase Inhibition. Data is based on preclinical
cellular assays mentioned in cited literature.[4]
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Signaling Pathways

MAX-40279 exerts its therapeutic effect by intercepting critical signaling cascades that drive
cancer cell proliferation and survival. The primary pathways targeted are those downstream of
the FLT3 and FGFR receptor tyrosine kinases.
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Experimental Protocols

The characterization of the kinase inhibition profile of MAX-40279 hydrochloride would have
involved standard biochemical and cell-based assays. The following are detailed,
representative methodologies for these experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)
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This type of assay is designed to quantify the activity of a purified kinase enzyme in the
presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against
purified FLT3 (wild-type and mutants) and FGFR kinases.

Materials:

e Recombinant human FLT3 and FGFR kinases

» Kinase-specific peptide substrate

o Adenosine triphosphate (ATP)

 MAX-40279 hydrochloride, serially diluted

» Kinase assay buffer (e.g., HEPES, MgCI2, Brij-35)

o ADP-Glo™ Kinase Assay kit (Promega) or similar

o 384-well assay plates

e Luminometer

Procedure:

o Reagent Preparation: Prepare serial dilutions of MAX-40279 in DMSO, followed by a further
dilution in kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP in kinase
assay buffer.

o Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the various
concentrations of MAX-40279 or vehicle control (DMSO).

e Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP
concentration is typically at or near the Km value for the specific kinase.

¢ Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period
(e.g., 60 minutes).
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e Reaction Termination and Signal Generation:

o Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature.

o Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then
drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate at room

temperature.
» Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

o Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced
and thus to the kinase activity. Calculate the percentage of inhibition for each concentration
of MAX-40279 relative to the vehicle control. Determine the IC50 value by fitting the data to a
dose-response curve using non-linear regression analysis.
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Cell-Based Kinase Inhibition Assay (e.g., Cell
Proliferation Assay)

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are

dependent on the target kinase for their growth and survival.

Objective: To determine the cellular IC50 of MAX-40279 in AML cell lines with FLT3 or FGFR
pathway activation.

Materials:

AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR signaling)

Complete cell culture medium and supplements

MAX-40279 hydrochloride, serially diluted

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
96-well cell culture plates

Humidified incubator (37°C, 5% CO2)

Luminometer

Procedure:

Cell Culture: Maintain the AML cell lines in logarithmic growth phase according to standard
cell culture protocols.

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density in
complete medium.

Compound Treatment: Add serial dilutions of MAX-40279 or vehicle control (DMSO in
medium) to the appropriate wells.

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified
incubator.
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e Measurement of Cell Viability:
o Equilibrate the plate and the cell viability reagent to room temperature.

o Add the cell viability reagent to each well according to the manufacturer's instructions. This
reagent lyses the cells and generates a luminescent signal proportional to the amount of
ATP present, which is an indicator of the number of viable cells.

» Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

o Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of
MAX-40279 relative to the vehicle control. Determine the IC50 value by fitting the data to a
dose-response curve using non-linear regression analysis.

Conclusion

MAX-40279 hydrochloride is a promising dual inhibitor of FLT3 and FGFR, with demonstrated
preclinical activity against relevant wild-type and mutant forms of these kinases.[4] Its
mechanism of action, targeting both a primary oncogenic driver and a key resistance pathway,
provides a strong rationale for its clinical development in AML and other malignancies.[1][3]
While specific quantitative data on its kinase inhibition profile are limited in the public domain,
the available information and an understanding of standard drug discovery methodologies
allow for a comprehensive overview of its target profile and mechanism of action. Further
publication of preclinical and clinical data will provide a more detailed understanding of the
selectivity and potency of this multi-targeted kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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